Molecular Weight Minimization for Fragment-Based Screening Relative to Decorated FABP Inhibitor Analogs
The target compound possesses a molecular weight of 237.28 g/mol, positioning it within the optimal 'fragment' space (< 300 Da). In contrast, the closest patented FABP4/5 inhibitors, such as those exemplified in the non-annulated thiophenylamide series, frequently incorporate larger substituents (e.g., 4-bromophenyl or 4-(phenylsulfonamido)methyl groups), leading to molecular weights exceeding 400 g/mol [1]. This lower molecular weight confers a higher starting ligand efficiency, a critical metric in fragment-based screening campaigns where every heavy atom must contribute optimally to binding affinity.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 237.28 g/mol (C11H11NO3S) |
| Comparator Or Baseline | Patented FABP4/5 inhibitors (e.g., N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide, MW > 400 g/mol; sulfonamido derivatives, MW ~ 350-406 g/mol) [1] |
| Quantified Difference | At least 100-170 g/mol lower than decorated analogs |
| Conditions | Calculated molecular weight comparison based on chemical formula; no specific assay conditions. |
Why This Matters
Procurement for fragment-based screening prioritizes low-MW compounds that maximize room for chemical elaboration while maintaining drug-like properties; this compound fills that niche better than heavier in-class analogs.
- [1] Buettelmann, B., Ceccarelli, S. M., Kuehne, H., Kuhn, B., Neidhart, W., Obst Sander, U., & Richter, H. (2016). Non-annulated thiophenylamides. U.S. Patent No. US-9353102-B2. Washington, DC: U.S. Patent and Trademark Office. View Source
